molecular formula C23H24ClN3O2 B2521190 1-(9-Chloro-2-(p-tolyl)-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidin]-1'-yl)ethanone CAS No. 899971-79-0

1-(9-Chloro-2-(p-tolyl)-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidin]-1'-yl)ethanone

Cat. No.: B2521190
CAS No.: 899971-79-0
M. Wt: 409.91
InChI Key: CLYVXKSPYFNVQC-UHFFFAOYSA-N
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Description

The compound “1-(9-Chloro-2-(p-tolyl)-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4’-piperidin]-1’-yl)ethanone” is a complex organic molecule. It contains several functional groups and rings, including a tolyl group, a chloro group, a pyrazolo ring, an oxazine ring, and a piperidin ring .


Molecular Structure Analysis

The molecule’s structure can be inferred from its name. It contains a spiro configuration, which means it has two rings sharing a single atom. The rings involved are a pyrazolo[1,5-c][1,3]oxazine ring and a piperidin ring . The compound also contains a tolyl group, which is a methyl-substituted phenyl group .


Chemical Reactions Analysis

The compound’s reactivity would depend on its functional groups. For instance, the tolyl group could undergo electrophilic aromatic substitution or nucleophilic substitution . The pyrazolo ring could also participate in various reactions .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its structure and functional groups. For instance, the presence of a tolyl group could make the compound nonpolar and hydrophobic .

Scientific Research Applications

Synthesis and Biological Activities :Research has focused on the synthesis of spiro and pyrazole derivatives, exploring their potential in medicinal chemistry. For example, studies on the synthesis of spiro derivatives of pyrazolo[1,5-c][1,3]benzoxazines have shown these compounds possess antimicrobial, anti-inflammatory, and antioxidant activities, suggesting their potential as therapeutic agents (Mandzyuk et al., 2020). Similarly, the synthesis of pyrazole and pyridine derivatives from chalcone derivatives has been explored for their biological activity, indicating the wide-ranging applications of these compounds in developing new drugs (Saadi, 2017).

Receptor Binding and Pharmacological Studies :Compounds with structural features similar to the chemical have been studied for their binding properties to biological receptors. For instance, research on novel spiropiperidines as highly potent and subtype selective σ-receptor ligands explores the potential of these compounds in modulating receptor activities, which could lead to the development of new treatments for neurological and psychiatric disorders (Maier & Wünsch, 2002).

Antiviral and Antimicrobial Activities :Several studies have demonstrated the antiviral and antimicrobial potential of compounds related to the one . For example, research on the synthesis, reactions, and antiviral activity of pyrazolo[3,4-b]pyridin-5-yl derivatives shows that these compounds have evaluated cytotoxicity and antiviral activities, offering a basis for the development of new antiviral drugs (Attaby et al., 2006).

Chemical Synthesis and Methodologies :The synthesis of complex heterocyclic compounds, including spiropiperidines and pyrazolines, is a critical area of research for developing new therapeutic agents. Studies on the synthesis of such compounds provide insights into novel methodologies that could be applied to create a wide range of biologically active molecules (Badawy et al., 2008).

Safety and Hazards

The safety and hazards associated with this compound would depend on its structure and reactivity. Proper handling and storage would be necessary to ensure safety .

Future Directions

The compound could be of interest in various fields, including medicinal chemistry, due to the presence of biologically active functional groups. Further studies could explore its synthesis, reactivity, and potential applications .

Properties

IUPAC Name

1-[9-chloro-2-(4-methylphenyl)spiro[1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine-5,4'-piperidine]-1'-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24ClN3O2/c1-15-3-5-17(6-4-15)20-14-21-19-13-18(24)7-8-22(19)29-23(27(21)25-20)9-11-26(12-10-23)16(2)28/h3-8,13,21H,9-12,14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CLYVXKSPYFNVQC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NN3C(C2)C4=C(C=CC(=C4)Cl)OC35CCN(CC5)C(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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